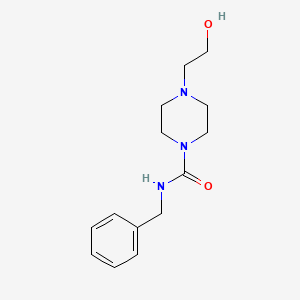
N-(5-fluoro-2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)methanesulfonamide, also known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMS is a sulfonamide derivative that exhibits potent inhibitory activity against a variety of enzymes, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)methanesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, which can have a variety of effects on cellular processes depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme targeted. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an effect on blood pH and other physiological processes. Inhibition of histone deacetylase can lead to changes in gene expression and cellular differentiation, which can have implications for the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-fluoro-2-methylphenyl)methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-(5-fluoro-2-methylphenyl)methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several possible future directions for research on N-(5-fluoro-2-methylphenyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(5-fluoro-2-methylphenyl)methanesulfonamide, which may exhibit improved potency and selectivity for specific enzymes. Another area of interest is the study of the physiological effects of N-(5-fluoro-2-methylphenyl)methanesulfonamide in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)methanesulfonamide and its effects on cellular processes.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)methanesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases, which are involved in a wide range of physiological processes. This makes N-(5-fluoro-2-methylphenyl)methanesulfonamide a promising candidate for the development of new drugs for the treatment of cancer, arthritis, and other diseases.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCUKWSXVINWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
amine hydrochloride](/img/structure/B5293831.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5293842.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![N-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5293854.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![5-(cyclohexylamino)-2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5293881.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)